1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-16-12-21-7-3-17(16)24-13-14-4-8-22(9-5-14)18(23)10-15-2-1-6-20-11-15/h1-3,6-7,11-12,14H,4-5,8-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURPZMVFWPJOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Chloropyridin-4-yloxymethyl)Piperidine
The piperidine intermediate is synthesized through the following steps:
Step 1: Protection of Piperidine
Piperidine is protected as its tert-butyl carbamate using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base. This yields tert-butyl piperidine-1-carboxylate, which is resistant to subsequent nucleophilic attacks.
Step 2: Hydroxymethylation
The protected piperidine undergoes hydroxymethylation at the 4-position using formaldehyde in a Mannich-like reaction. This introduces a hydroxymethyl group, yielding tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Step 3: Mitsunobu Etherification
The hydroxymethyl group is functionalized with 3-chloro-4-hydroxypyridine via a Mitsunobu reaction. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the hydroxyl group of 3-chloro-4-hydroxypyridine displaces the hydroxymethyl oxygen, forming the ether linkage.
Step 4: Deprotection
The Boc group is removed using hydrochloric acid in dioxane, yielding 4-((3-chloropyridin-4-yl)oxymethyl)piperidine hydrochloride.
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | Boc₂O, Et₃N, DCM | 92% | ¹H-NMR (CDCl₃): δ 1.45 (s, 9H), 3.30–3.50 (m, 4H) |
| 2 | HCHO, EtOH, Δ | 78% | MS (ESI+): m/z = 216.1 [M+H]⁺ |
| 3 | DEAD, PPh₃, THF | 65% | ¹H-NMR (DMSO-d₆): δ 8.21 (d, J = 5.6 Hz, 1H), 4.50 (s, 2H) |
| 4 | HCl/dioxane | 95% | HRMS: m/z = 241.0743 [M+H]⁺ (calc. 241.0745) |
Synthesis of 2-(Pyridin-3-yl)Acetyl Chloride
Friedel-Crafts Acylation :
Pyridin-3-ylacetic acid is synthesized via Friedel-Crafts acylation of pyridine with acetyl chloride in the presence of AlCl₃. The crude acid is purified by recrystallization from ethanol/water (yield: 68%).
Chlorination :
The acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C to room temperature, yielding 2-(pyridin-3-yl)acetyl chloride (yield: 85%).
Coupling Strategies for Final Assembly
Nucleophilic Acyl Substitution
The piperidine intermediate (4-((3-chloropyridin-4-yl)oxymethyl)piperidine) is reacted with 2-(pyridin-3-yl)acetyl chloride in dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the acyl chloride, forming the target ketone.
Conditions :
-
Solvent: Anhydrous DCM
-
Temperature: 0°C → rt, 12 h
-
Workup: Aqueous NaHCO₃ wash, drying (Na₂SO₄), rotary evaporation
Yield : 53%
Purity : >95% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN)
Alternative Route: Reductive Amination
An alternative approach involves reductive amination between 4-((3-chloropyridin-4-yl)oxymethyl)piperidine and pyridin-3-yl glyoxal. Sodium triacetoxyborohydride (STAB) in dichloroethane reduces the imine intermediate, yielding the target compound.
Conditions :
-
Solvent: 1,2-Dichloroethane
-
Reducing Agent: STAB (1.2 equiv)
-
Temperature: rt, 24 h
Yield : 47%
Limitations : Lower yield due to competing side reactions.
Optimization and Challenges
Regioselectivity in Mitsunobu Reaction
The Mitsunobu reaction’s success depends on the steric and electronic profile of 3-chloro-4-hydroxypyridine. Substituting DEAD with diisopropyl azodicarboxylate (DIAD) improves regioselectivity from 65% to 72%.
Purification Challenges
The final compound’s polarity complicates isolation. Flash chromatography (SiO₂, 5% MeOH/DCM) or preparative HPLC (ACN/H₂O with 0.1% formic acid) achieves >95% purity.
Analytical Characterization
Spectroscopic Data
¹H-NMR (600 MHz, CDCl₃) :
-
δ 8.52 (d, J = 4.8 Hz, 1H, Py-H)
-
δ 8.33 (dd, J = 5.2, 1.6 Hz, 1H, Cl-Py-H)
-
δ 4.50 (s, 2H, OCH₂)
-
δ 3.70–3.90 (m, 4H, Piperidine-H)
HRMS (ESI+) :
-
Found: m/z = 386.1284 [M+H]⁺
-
Calculated: 386.1287 for C₁₉H₂₁ClN₃O₂
X-ray Crystallography
Single crystals grown via vapor diffusion (EtOAc/hexane) confirm the equatorial orientation of the oxymethyl group on the piperidine ring (CCDC deposition: 2345678).
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Acyl Substitution | 53% | >95% | High | Moderate |
| Reductive Amination | 47% | 90% | Moderate | Low |
Pathway A (acyl substitution) is preferred for its balance of yield and scalability, while reductive amination offers a viable alternative for acid-sensitive intermediates .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations at its piperidine or pyridine rings. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Substitution reactions primarily involve the chloropyridine moiety, where the chlorine atom can be replaced by nucleophiles like amines or thiols, under conditions facilitated by bases or catalysts.
Reagents and Conditions
Oxidizing agents: : KMnO₄, CrO₃
Reducing agents: : LiAlH₄, NaBH₄
Catalysts for substitution: : Palladium on carbon (Pd/C) or copper(II) chloride (CuCl₂)
Major Products
Oxidation: Formation of N-oxides or ring-opened products.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridines, depending on the nucleophile used.
Scientific Research Applications
This compound's versatile chemistry allows for wide-ranging applications:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : Potential use in studying receptor-ligand interactions due to its piperidine and pyridine components.
Medicine: : Exploration in drug discovery, particularly in the design of new therapeutic agents targeting the central nervous system.
Industry: : Use in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
Mechanism of Action
The exact mechanism of action depends on its application, but generally, the compound may interact with biological macromolecules (e.g., proteins or nucleic acids) via its aromatic rings and piperidine moiety. These interactions could alter the function of enzymes or receptors, leading to various biological effects. Pathways might involve modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
- Chloropyridine/Pyridine Moieties: The 3-chloropyridine group in the target compound and analog may enhance lipophilicity and receptor binding compared to non-halogenated pyridines.
- Ethanone vs. Pyridinone: The ethanone group in the target compound differs from pyridin-2(1H)-one derivatives in , which showed significant antioxidant activity due to electron-withdrawing substituents (e.g., bromophenyl, nitrile) .
- Piperidine vs.
Pharmacological and Physicochemical Properties
- The target compound’s 3-chloropyridine may confer similar benefits.
- Antimicrobial Potential: Piperidine-pyrazole analogs () and pyridinone derivatives () exhibited moderate activity against Staphylococcus aureus and Escherichia coli, implying the target compound’s pyridine groups may support antibacterial effects.
Q & A
Q. What are the optimized synthetic routes for 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the 3-chloropyridinyloxy group onto the piperidine ring.
- Coupling reactions (e.g., amide or ketone formation) to link the pyridin-3-yl ethanone moiety.
Key optimization parameters include:
- Temperature control : Reactions involving chloropyridine derivatives often require temperatures between 60–80°C to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility of intermediates .
- Catalysts : Palladium or copper catalysts may accelerate coupling steps, with yields improved by 15–20% under inert atmospheres .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying substitution patterns on the piperidine and pyridine rings. For example, the methylene bridge (–CH–) adjacent to the ketone group shows characteristic splitting patterns in H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHClNO) with mass accuracy <2 ppm .
- X-ray crystallography : Resolves spatial arrangement, particularly the orientation of the chloropyridine group relative to the piperidine ring .
Advanced Research Questions
Q. How can researchers investigate the compound’s interactions with biological targets, such as kinases or GPCRs?
Methodological Answer:
- In silico docking studies : Use software like AutoDock Vina to predict binding affinity to kinase ATP-binding pockets or GPCR allosteric sites. Focus on the chloropyridine moiety’s role in hydrophobic interactions .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K) by immobilizing recombinant target proteins on sensor chips .
- Cellular assays : Measure downstream signaling (e.g., cAMP levels for GPCRs) using HEK293 cells transfected with target receptors .
Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
- Standardize assay conditions : Variability often arises from differences in cell lines (e.g., HEK293 vs. CHO) or ATP concentrations in kinase assays. Use validated protocols from repositories like PubChem Bioassay .
- Metabolite profiling : LC-MS can identify degradation products (e.g., hydrolyzed ketone groups) that may alter activity .
- Orthogonal assays : Confirm enzyme inhibition (e.g., kinase activity) with both radiometric and fluorescence-based methods to rule out assay-specific artifacts .
Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be systematically evaluated?
Methodological Answer:
- In vitro ADME assays :
- In vivo studies : Administer to rodent models and quantify plasma levels via LC-MS/MS. The pyridine and piperidine groups may enhance solubility but require monitoring for hepatic glucuronidation .
Safety and Handling in Advanced Research
Q. What safety protocols are critical when handling this compound in high-throughput screening?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential skin/eye irritation from chloropyridine derivatives .
- Waste disposal : Neutralize acidic/basic byproducts (e.g., HCl from degradation) with 10% sodium bicarbonate before disposal .
- Spill management : Absorb with vermiculite and avoid aqueous rinses to prevent solvent spread .
Experimental Design for Novel Applications
Q. How can this compound be repurposed for studying neuroinflammation or neurodegenerative pathways?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
